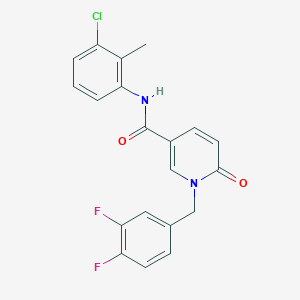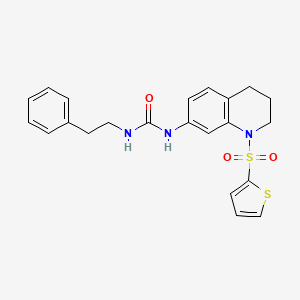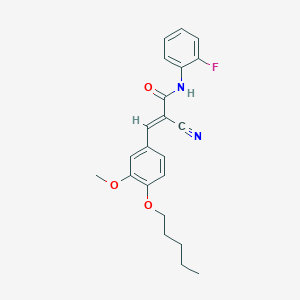
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is not fully understood. However, it has been reported to exert its pharmacological activities through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to interact with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Furthermore, it has been reported to exhibit potent antiviral activity against various viruses such as influenza virus, hepatitis C virus, and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its broad range of pharmacological activities. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities, which makes it a promising candidate for drug development. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to use in various biological assays.
Future Directions
There are several future directions for the research on (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. One of the major future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the investigation of its pharmacokinetic and pharmacodynamic properties to determine its potential as a drug candidate. Furthermore, the development of more water-soluble derivatives of this compound could overcome its limitations and improve its potential for biological assays. Additionally, the investigation of its potential applications in other fields such as agriculture and material science could lead to the discovery of new and innovative applications.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves the reaction of 2-fluorobenzaldehyde, 3-methoxy-4-pentoxybenzaldehyde, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, anti-inflammatory, and antiviral activities. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-6-5-8-18(19)23/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTZUCWRTCAOSV-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)
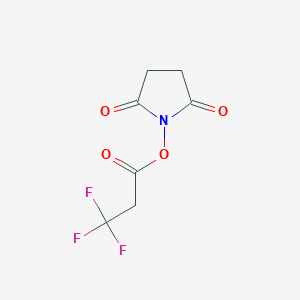

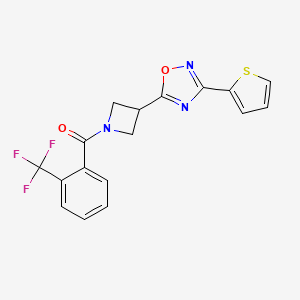
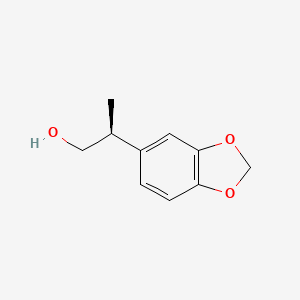
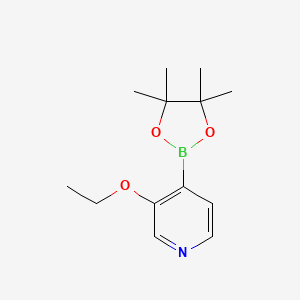
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)
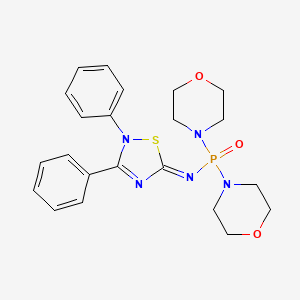
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)
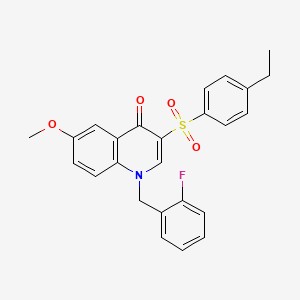
![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
